molecular formula C14H11FO4 B6402783 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1262008-25-2

3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6402783
CAS RN: 1262008-25-2
M. Wt: 262.23 g/mol
InChI Key: VKQNLWBXLVGZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid (3-FMP-5-HBA) is a synthetic compound that has been used in various scientific research experiments, including those in the fields of biochemistry and physiology. 3-FMP-5-HBA has been studied for its potential to act as an inhibitor of enzymes, and its ability to affect the biochemical and physiological processes of organisms.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is not completely understood, but it is believed to act as an inhibitor of enzymes. 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is thought to interact with enzymes at the active site and block the binding of the substrate to the enzyme. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% are dependent on the enzyme that is being inhibited. For example, 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been used to study the effects of enzyme inhibition on metabolic pathways, as well as the effects of enzyme inhibition on cell signaling pathways. In addition, 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential to modulate the activity of enzymes involved in the biosynthesis of vitamins and other metabolites.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments include its high purity (95%) and its ability to act as an inhibitor of enzymes. However, there are some limitations to using 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments. For example, 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is not very soluble in water, which can limit its use in aqueous solutions. In addition, 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has a limited shelf life and should be stored at low temperatures to ensure its stability.

Future Directions

There are several potential future directions for research on 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95%. For example, further research could be conducted to investigate the effects of 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% on other metabolic pathways and cell signaling pathways. In addition, further research could be conducted to investigate the effects of 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% on the biosynthesis of vitamins and other metabolites. Finally, further research could be conducted to investigate the effects of 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% on the structure and function of enzymes.

Synthesis Methods

3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% is a synthetic compound that can be synthesized from two commercially available building blocks: 4-fluoro-3-methoxyphenol and 5-hydroxybenzoic acid. The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% involves the condensation of these two building blocks, followed by esterification and purification. The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been reported by several research groups and the resulting compound has a purity of 95%.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been used in various scientific research experiments, including those in the fields of biochemistry and physiology. 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential to act as an inhibitor of enzymes, and its ability to affect the biochemical and physiological processes of organisms. In particular, 3-(4-Fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been used to study the effects of enzyme inhibition on metabolic pathways, as well as the effects of enzyme inhibition on cell signaling pathways.

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(16)5-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQNLWBXLVGZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690181
Record name 4'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262008-25-2
Record name 4'-Fluoro-5-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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